molecular formula C11H10N2O2 B3339132 8-Methoxyquinoline-3-carboxamide CAS No. 71082-37-6

8-Methoxyquinoline-3-carboxamide

Cat. No.: B3339132
CAS No.: 71082-37-6
M. Wt: 202.21 g/mol
InChI Key: YQQVIOUUJOZMIO-UHFFFAOYSA-N
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Description

Significance of Quinoline-3-carboxamide (B1254982) Scaffold in Medicinal Chemistry Research

The quinoline-3-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. nih.govnih.gov This structural framework is a key component in a multitude of compounds exhibiting a wide array of biological activities. researchgate.net The inherent properties of the quinoline (B57606) ring system, fused with the carboxamide functional group, create a privileged structure for drug discovery. nih.govresearchgate.net The carboxamide group, with its conformational stability and ability to form dual hydrogen bonds, facilitates diverse interactions with biological targets. nih.gov

The combination of the quinoline core and the carboxamide group has proven to be a potent strategy for developing new bioactive agents. nih.gov Derivatives of this scaffold have demonstrated significant potential as antitumor, antiviral, and antiparasitic agents. nih.gov Furthermore, they have been investigated as inhibitors of various enzymes, including protein kinase CK2 and ATM kinase, which are crucial in cancer treatment. researchgate.netnih.gov The immunomodulatory effects of quinoline-3-carboxamide derivatives, such as roquinimex, have also been a subject of extensive research, with applications in autoimmune diseases. researchgate.netgrafiati.com Researchers have synthesized and evaluated numerous derivatives for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). biointerfaceresearch.com The adaptability of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to address various medical challenges. nih.govresearchgate.net

Overview of 8-Methoxyquinoline (B1362559) Derivatives in Drug Discovery and Development

The incorporation of an 8-methoxy group onto the quinoline ring has given rise to a distinct class of derivatives with significant pharmacological activities. The methoxy (B1213986) group at the C-8 position can enhance the biological profile of the quinoline core, leading to compounds with improved efficacy and novel mechanisms of action. oup.com

8-Methoxyquinoline derivatives have been explored for a variety of therapeutic applications. Research has demonstrated their potential as potent antifungal and antibacterial agents. researchgate.net For instance, 8-methoxyquinoline has shown strong activity against various fungal and bacterial strains. researchgate.net In the realm of cancer research, derivatives such as 8-methoxycoumarin-3-carboxamides have been synthesized and shown to possess potent anticancer activity. nih.gov Furthermore, the 8-methoxyquinoline scaffold is a key feature in the development of phosphodiesterase type 4 (PDE4) inhibitors, which are being investigated for the treatment of inflammatory conditions like asthma. nih.gov The structural modifications of 8-hydroxyquinoline (B1678124), a related precursor, have led to derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties, underscoring the therapeutic value of substitutions at the 8-position of the quinoline nucleus. nih.govresearchgate.netmdpi.com

Research Rationale and Scope for 8-Methoxyquinoline-3-carboxamide Studies

The scientific rationale for investigating this compound stems from the convergence of the well-established therapeutic potential of its parent scaffolds. The quinoline-3-carboxamide core provides a versatile platform for biological activity, while the 8-methoxy substitution offers a means to modulate this activity and potentially enhance drug-like properties. nih.govoup.com

Research into this compound and its analogues is focused on exploring its potential in various therapeutic areas. One area of investigation is its application as an antibacterial agent. For example, novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds incorporating a 1,3,4-thiadiazole (B1197879) moiety have been designed and synthesized, showing moderate to good antibacterial efficacy. researchgate.net Another significant research avenue is the development of these compounds as inhibitors of phosphodiesterase type 4 (PDE4). A series of 8-methoxyquinoline-5-carboxamides were identified as potent PDE4 inhibitors, highlighting their potential for treating asthma. nih.gov The scope of research includes the synthesis of new derivatives, characterization of their chemical properties, and evaluation of their biological activities through in vitro and in vivo studies to establish structure-activity relationships and identify lead compounds for further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-8(11(12)14)6-13-10(7)9/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQVIOUUJOZMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363663
Record name 8-methoxyquinoline-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-37-6
Record name 8-Methoxy-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methoxyquinoline 3 Carboxamide and Its Analogues

Classical and Contemporary Synthetic Routes to Quinoline-3-carboxamide (B1254982) Core Structures

The formation of the fundamental quinoline-3-carboxamide scaffold relies on a series of well-established and more recent synthetic strategies. These methods often involve the initial construction of a quinoline-3-carboxylic acid intermediate, which is then converted to the desired carboxamide.

Multi-Step Synthesis Approaches for Quinoline-3-carboxylic Acid Intermediates

The synthesis of the crucial quinoline-3-carboxylic acid intermediate can be achieved through various multi-step classical reactions. One of the prominent methods is the Pfitzinger reaction . This reaction typically involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group, in the presence of a base, to yield the corresponding quinoline-4-carboxylic acid. acs.org Subsequent modifications are then necessary to achieve the 3-carboxy substitution pattern.

Another classical approach is the Doebner reaction , which constructs quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. purdue.edu Similar to the Pfitzinger reaction, this method primarily yields 4-substituted quinolines, requiring further steps for the synthesis of 3-carboxy derivatives.

More direct routes to quinoline-3-carboxylic acids have also been developed. For instance, the reaction of arylmethyl azides with ethyl 3-ethoxyacrylate in the presence of an acid catalyst can produce ethyl quinoline-3-carboxylates through a domino process involving rearrangement, intramolecular electrophilic aromatic substitution, elimination, and oxidation. google.com Additionally, a one-pot synthesis from anilines using a rhodium catalyst has been reported to produce 3-substituted quinoline (B57606) carboxylates with high yields. google.com

Some synthetic strategies for related quinoline structures that could be adapted include the reaction of 2-aminoaryl ketones with β-keto esters. While many classical methods like the Combes, Doebner-von Miller, Skraup, and Friedländer syntheses are known for quinoline ring formation, they often require specific starting materials and may not directly yield the desired 3-carboxamide substitution pattern without significant modification. researchgate.net

The following table summarizes some of the key reactions for forming the quinoline-3-carboxylic acid core:

Reaction NameReactantsKey Features
Pfitzinger ReactionIsatin, Carbonyl compound with α-methyleneForms quinoline-4-carboxylic acids. acs.org
Doebner ReactionAniline, Aldehyde, Pyruvic acidYields quinoline-4-carboxylic acids. purdue.edu
From Arylmethyl AzidesArylmethyl azide, Ethyl 3-ethoxyacrylateDomino process yielding ethyl quinoline-3-carboxylates. google.com
Rhodium-Catalyzed SynthesisAnilines, Formic acid, Rhodium acetateOne-pot synthesis of 3-substituted quinoline carboxylates. google.com

Amide Bond Formation Strategies for the Carboxamide Moiety

Once the quinoline-3-carboxylic acid is obtained, the final step is the formation of the amide bond to yield the 3-carboxamide. This is a common transformation in organic synthesis, and several reliable methods are available.

The most conventional approach involves the activation of the carboxylic acid, followed by reaction with an appropriate amine. Common coupling reagents used for this purpose include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. acs.org

Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Other activating agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine. acs.org

A straightforward method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. acs.org

The choice of solvent is crucial for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being commonly employed due to their ability to dissolve the reactants and stabilize the transition states. numberanalytics.com The reaction conditions, including temperature and concentration, are also optimized to maximize the yield and minimize side products. numberanalytics.com

Recent advancements have introduced novel coupling reagents like COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and catalysts such as boronic acids to improve the efficiency and selectivity of amide bond formation. numberanalytics.comresearchgate.net An alternative ATP-independent strategy for amide bond formation involves the enzymatic conversion of a carboxylic acid to a methyl ester, followed by an ester-amide exchange. nih.gov

Derivatization at the 8-Methoxy Position

The introduction and modification of the 8-methoxy group on the quinoline ring are key to synthesizing 8-methoxyquinoline-3-carboxamide. A common strategy is to start with a precursor that already contains the desired 8-methoxy substituent. For example, 2-methoxyphenylamine can be used as a starting material in reactions that form the quinoline ring system, directly incorporating the 8-methoxy group. nih.gov

Alternatively, the methoxy (B1213986) group can be introduced by methylation of an 8-hydroxyquinoline (B1678124) precursor. researchgate.net This is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Further derivatization at this position is also possible. For instance, the ether linkage can be cleaved to regenerate the 8-hydroxyquinoline, which can then be used for further functionalization.

Regioselective Functionalization of the Quinoline Ring System

Achieving regioselective functionalization of the quinoline ring is a significant challenge due to the multiple reactive sites. mdpi.comnih.gov However, various strategies have been developed to introduce substituents at specific positions.

Direct C-H functionalization using transition metal catalysis has emerged as a powerful tool for the regioselective modification of quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical and step-economical route. mdpi.comnih.gov For instance, palladium-catalyzed reactions have been used for the C2 heteroarylation of quinoline N-oxides. mdpi.com

Magnesiation, using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to allow for the regioselective deprotonation and subsequent functionalization of the quinoline ring. acs.org This method has demonstrated a functionalization sequence of C4 > C3 > C2. acs.org

Dearomative hydroboration is another advanced strategy for the regioselective functionalization of quinolines. nih.govacs.org By using phosphine-ligated borane (B79455) complexes, it is possible to achieve vicinal 5,6- or conjugate 5,8-hydroboration, providing access to highly functionalized heterocyclic structures. nih.govacs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods.

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. lew.roresearchgate.net

This technique has been successfully applied to various steps in the synthesis of quinoline derivatives. For example, microwave irradiation has been used to synthesize quinoline-3-carboxylic acid derivatives in aqueous micellar microreactors, offering an environmentally friendly reaction medium. researchgate.netnih.gov It has also been employed in the one-pot, three-component synthesis of quinoline-hybrid molecules, demonstrating its efficiency in multicomponent reactions. acs.org The Pfitzinger reaction to form the quinoline-4-carboxylic acid core has also been effectively carried out under microwave irradiation. acs.org

The following table highlights the advantages of microwave-assisted synthesis in specific reactions:

ReactionConventional MethodMicrowave-Assisted Method
Synthesis of 2-acethoxymethyl quinoline derivatives9-11 hours, 38-67% yield30-40 minutes, 57-84% yield lew.ro
Synthesis of pyrano[3,2-c]quinoline-3-carboxylates->5 minutes, 90-94% yield nih.gov

Solid-Phase Synthesis Methodologies

The application of solid-phase synthesis to the production of quinoline derivatives, particularly quinolinone libraries, has provided an efficient route for generating numerous analogues for biological screening. acs.orgnih.gov While a specific protocol dedicated exclusively to this compound is not extensively documented, established methods for closely related 3-carboxamide quinolin-2(1H)-ones serve as a strong blueprint for its potential solid-phase synthesis. acs.org

A notable approach involves a parallel solid-phase synthesis strategy to create a library of 3,5-disubstituted-2-oxoquinolinones. acs.org This methodology utilizes a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. The synthesis is initiated by loading a core scaffold, such as 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, onto the resin. This attachment is achieved with high efficiency through reductive amination. acs.org Following the successful anchoring of the quinoline core to the solid support, diversification can be carried out at multiple positions. Specifically, the carboxylic acid at the C-3 position is activated and coupled with a variety of amines to generate a library of 3-carboxamide derivatives. acs.orgnih.gov This method demonstrates the feasibility of building complexity on the quinoline scaffold while it is attached to the resin, which is a hallmark of combinatorial chemistry. acs.org

Parameter Description Reference
Resin Type 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin acs.org
Loading Reaction Reductive amination of an amino-quinoline carboxylic acid to the formyl group on the resin. acs.org
Diversification Step Amide bond formation at the C-3 carboxylic acid position with various amines. acs.orgnih.gov
Key Advantage Allows for the rapid parallel synthesis of a large library of 3-carboxamide quinolinone derivatives with high purity and good yield. acs.org

Mechanistic Insights into Key Reaction Steps (e.g., Cyclization, Coupling Reactions)

The formation of the this compound scaffold relies on fundamental reaction mechanisms, primarily cyclization to build the quinoline ring and coupling reactions to introduce or modify substituents.

Cyclization Reactions

The construction of the quinoline ring system is often achieved through well-established cyclization reactions. The Gould-Jacobs and Conrad-Limpach reactions are particularly relevant for forming the 4-hydroxyquinoline (B1666331) precursors necessary for 3-carboxamide derivatives.

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives. wikipedia.orgmdpi.comnih.gov The mechanism commences with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov This step involves a nucleophilic attack from the amine nitrogen, followed by the elimination of ethanol (B145695) to yield an anilidomethylenemalonic ester intermediate. wikipedia.org The crucial step is a subsequent thermal 6-electron electrocyclization, which forms the quinoline ring. wikipedia.org The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form. wikipedia.org This 4-oxo-1,4-dihydroquinoline-3-carboxylate is then perfectly primed for further functionalization, such as hydrolysis of the ester followed by amidation to yield the desired carboxamide. nih.gov

The Conrad-Limpach synthesis represents an alternative, yet equally fundamental, pathway. This reaction involves the condensation of an aniline with a β-ketoester. synarchive.comwikipedia.org The mechanism proceeds through the formation of a Schiff base, which then undergoes an electrocyclic ring-closing at high temperatures (around 250 °C) to afford a 4-hydroxyquinoline (4-quinolone). synarchive.comwikipedia.org The regioselectivity of this reaction can be temperature-dependent; lower temperatures may favor attack at the keto group, while higher temperatures can lead to reaction at the ester, ultimately yielding a 2-hydroxyquinoline (B72897) in what is known as the Knorr variation. wikipedia.org

Reaction Name Reactants Key Mechanistic Step Initial Product Reference
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic ester6-electron thermal electrocyclization4-Hydroxyquinoline-3-carboxylate wikipedia.orgmdpi.com
Conrad-Limpach Synthesis Aniline, β-ketoesterHigh-temperature electrocyclic ring closing of a Schiff base4-Hydroxyquinoline (4-Quinolone) synarchive.comwikipedia.org
Camps Cyclization N-(2-acylaryl)amideBase-catalyzed intramolecular aldol (B89426) condensationQuinolin-4-one or Quinolin-2-one mdpi.com

Coupling Reactions

Modern synthetic strategies heavily rely on transition metal-catalyzed coupling reactions, both for the initial construction of the quinoline ring and for its subsequent functionalization. Palladium-catalyzed reactions are especially prominent. nih.govresearchgate.net

One advanced approach for ring construction is the intramolecular Fujiwara-Moritani reaction , also known as a dehydrogenative Mizoroki-Heck reaction. nih.govrsc.org This process involves a palladium(II)-catalyzed intramolecular C-H alkenylation. It facilitates the direct coupling between an aromatic C-H bond and an olefinic C-H bond within the same molecule to form the heterocyclic ring. nih.gov An external oxidant is required in the catalytic cycle to regenerate the active Pd(II) species. This method is highly atom-economical as it avoids the need for pre-activated starting materials like organohalides. nih.gov

More commonly, palladium-catalyzed cross-coupling reactions are employed to create analogues by functionalizing a pre-formed quinoline scaffold. researchgate.net Halogenated quinolines serve as versatile substrates for a variety of these reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings. These reactions catalytically couple the haloquinoline with organometallic reagents (e.g., boronic acids in the Suzuki reaction) to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the quinoline ring. researchgate.net

A plausible mechanism for the synthesis of quinolines from aryl allyl alcohols and anilines using a palladium catalyst has also been proposed. scispace.com This pathway begins with the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde. This aldehyde then undergoes condensation with an aniline to form an imine intermediate. Subsequent palladium-assisted dimerization and irreversible cyclization, followed by elimination and a final palladium-catalyzed dehydro-aromatization step, yield the final quinoline product. scispace.com

Reaction Type Catalyst System Reactants/Substrates Mechanistic Feature Reference
Fujiwara-Moritani Reaction Pd(II) catalyst (e.g., Pd(OAc)₂) + OxidantN-alkenyl-substituted anilinesIntramolecular dehydrogenative C-H/C-H coupling (alkenylation). nih.govrsc.org
Suzuki Cross-Coupling Pd(0) catalyst + LigandHaloquinoline + Aryl/Alkyl boronic acidTransmetalation of the boronic acid to palladium, followed by reductive elimination. researchgate.net
Oxidative Annulation Pd(OAc)₂Aryl allyl alcohol + AnilineOxidation to aldehyde, imine formation, dimerization, cyclization, and aromatization. scispace.com

Pharmacological Investigations and Biological Activities of 8 Methoxyquinoline 3 Carboxamide Derivatives

Anticancer Activity Profiling

Derivatives of quinoline-3-carboxamide (B1254982) have shown notable potential as anticancer agents, with research highlighting their ability to impede tumor growth through various mechanisms. nih.govnih.gov The inclusion of a methoxy (B1213986) group at the 8-position of the quinoline (B57606) ring is a key structural feature in the design of novel therapeutic agents. nih.gov

Inhibition of Cellular Proliferation in Cancer Cell Lines (In Vitro Studies)

The cytotoxic effects of 8-methoxyquinoline-3-carboxamide derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. For instance, a series of novel 8-methoxycoumarin-3-carboxamides, which share a similar structural backbone, were synthesized and tested for their ability to inhibit the growth of liver cancer cells (HepG2). nih.gov One compound, bearing a bromo substitution at the 5-position of the coumarin (B35378) ring, exhibited particularly potent activity with a half-maximal inhibitory concentration (IC₅₀) of 0.9 µM, outperforming the standard anticancer drug staurosporine (B1682477). nih.gov The parent 8-methoxycoumarin-3-carboxamide scaffold itself showed moderate antiproliferative effects with an IC₅₀ of 17 µM. nih.gov

Another related alkaloid, 9-methoxycanthin-6-one, has demonstrated significant in vitro anticancer activity across a range of cancer cell lines. mdpi.com Its IC₅₀ values were determined to be 4.04 µM in ovarian cancer (A2780), 5.80 µM in another ovarian cancer line (SKOV-3), 15.09 µM in breast cancer (MCF-7), 3.79 µM in colorectal cancer (HT29), 5.71 µM in skin cancer (A375), and 4.30 µM in cervical cancer (HeLa) cell lines. mdpi.com These findings underscore the potential of the methoxy-substituted quinoline framework in cancer therapy.

Table 1: In Vitro Anticancer Activity of Methoxy-Substituted Carboxamide Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
8-Methoxycoumarin-3-carboxamide HepG2 (Liver) 17 nih.gov
5-Bromo-8-methoxycoumarin-3-carboxamide HepG2 (Liver) 0.9 nih.gov
9-Methoxycanthin-6-one A2780 (Ovarian) 4.04 mdpi.com
9-Methoxycanthin-6-one SKOV-3 (Ovarian) 5.80 mdpi.com
9-Methoxycanthin-6-one MCF-7 (Breast) 15.09 mdpi.com
9-Methoxycanthin-6-one HT29 (Colorectal) 3.79 mdpi.com
9-Methoxycanthin-6-one A375 (Skin) 5.71 mdpi.com
9-Methoxycanthin-6-one HeLa (Cervical) 4.30 mdpi.com

Preclinical Antitumor Efficacy in Murine Models (In Vivo Xenograft Studies)

The in vivo anticancer potential of quinoline-3-carboxamide derivatives has been substantiated in preclinical animal models. Tasquinimod (B611174), a notable quinoline-3-carboxamide derivative, has demonstrated significant anti-tumor effects in a transplantable tumor model. nih.gov In mice bearing subcutaneous 4T1 mammary carcinoma tumors, treatment with tasquinimod led to reduced tumor growth. nih.gov The study revealed that the anti-tumor effect of this compound was most pronounced during the initial days of tumor development, suggesting an early intervention mechanism. nih.gov This effect was partly attributed to the reduced recruitment of pro-tumorigenic Ly6C(hi) myeloid cells to the tumor site. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives and related compounds have been investigated for their effectiveness against a range of microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 8-methoxyquinoline (B1362559) have shown promising antibacterial activity. A study focused on novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety revealed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria when compared to the reference drug Chloromycin. researchgate.netresearchgate.net Another study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety also demonstrated significant antimicrobial activity against various bacterial strains. mdpi.com For instance, one of the synthesized compounds exhibited a notable effect against E. coli and S. aureus. mdpi.com

The antibacterial potential of quinoline derivatives is often influenced by the nature of the substituents on the quinoline and carboxamide moieties. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with electron-donating substituents on an attached phenyl ring showed better activity against both Gram-positive and Gram-negative strains. nih.gov It was also observed that these derivatives were generally more active against Gram-positive bacteria than Gram-negative bacteria, which could be due to the structural differences in the bacterial cell wall. nih.gov

Table 2: Antibacterial Activity of Quinoline Derivatives

Compound Class Bacterial Strain Activity Reference
8-Methoxyquinoline-2-carboxamide-1,3,4-thiadiazole Gram-positive & Gram-negative Moderate to good researchgate.netresearchgate.net
7-Methoxyquinoline-sulfonamide E. coli Notable mdpi.com
7-Methoxyquinoline-sulfonamide S. aureus Notable mdpi.com
8-Hydroxyquinoline with chloro-substituted phenyl ring Gram-positive & Gram-negative Good nih.gov

Antifungal Activity Spectrum

The antifungal properties of quinoline derivatives have also been a subject of extensive research. researchgate.net A series of 8-hydroxyquinoline derivatives were screened for their in vitro antifungal activity against eight different fungal strains, with several compounds showing activity comparable to or higher than the standard antifungal agent fluconazole. researchgate.net The presence of a free hydroxyl group at the 8-position and the introduction of hydrophilic heterocyclic substituents at other positions were found to be important for antifungal activity. rsc.org

Specifically, a derivative with dimethoxy groups on a pyrimidinyl ring attached to the 7-position of the quinoline core showed promise against dermatophytes and Candida albicans. rsc.org One particular compound from this series, designated 5h, displayed interesting activity against all tested fungal species with a minimum inhibitory concentration (MIC) of 4 μg/mL. rsc.org Furthermore, novel 8-hydroxyquinoline derivatives have been reported to exhibit potent and broad-spectrum antifungal activity with lower cytotoxicity compared to existing drugs like clioquinol. nih.gov

Table 3: Antifungal Activity of Quinoline Derivatives

Compound Class Fungal Strain MIC (µg/mL) Reference
8-Hydroxyquinoline derivative (5h) Various fungal species 4 rsc.org
8-Hydroxyquinoline derivatives Various fungal strains Comparable to Fluconazole researchgate.net
Novel 8-hydroxyquinoline derivative (L14) Candida albicans Potent activity nih.gov

Antiviral Properties

Research into the antiviral potential of quinoline derivatives has identified promising activity against various viral pathogens.

H5N1 Influenza and Dengue Virus:

While direct studies on this compound derivatives against H5N1 influenza and Dengue virus are not extensively detailed in the provided results, related quinoline structures have shown significant antiviral effects. For instance, certain 8-hydroxyquinoline derivatives have been investigated for their inhibitory activities against the Dengue virus serotype 2 (DENV2). nih.gov Specifically, an iso-propyl-substituted derivative showed a half-maximal inhibitory concentration (IC50) of 3.03 µM, and an iso-butyl derivative was even more potent with an IC50 of 0.49 µM. nih.gov The mechanism of these derivatives appears to be related to the early stages of the viral lifecycle, reducing the production of viral components within infected cells. nih.gov

Similarly, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated an 85.0% inhibition of H5N1 avian influenza virus growth. nih.gov Although these examples are not this compound derivatives, they highlight the potential of the broader quinoline class as a source for antiviral drug discovery. Further investigation is warranted to explore the specific antiviral profile of this compound derivatives against these and other viruses.

Enzyme Inhibition Studies

The this compound scaffold has proven to be a versatile framework for designing potent inhibitors of various enzymes implicated in disease.

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.govmdpi.com Dual inhibition of PI3K and mTOR is a promising strategy to overcome resistance mechanisms observed with single-target inhibitors. nih.gov

A series of 3-amidoquinoline derivatives were designed and synthesized as PI3K/mTOR dual inhibitors. rsc.org The representative compound 15a from this series demonstrated potent inhibition of PI3Kα (IC50 < 10 nM) and other class I PI3Ks, as well as mTOR. rsc.org This compound also effectively suppressed the phosphorylation of Akt (Ser473) at nanomolar concentrations, confirming its dual inhibitory action on the pathway. rsc.org Docking studies of compound 15a with PI3Kα revealed key hydrogen bond interactions with residues such as Val851, Lys802, Asp810, and Tyr836, providing a structural basis for its potent activity. rsc.org

Another study focused on N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. Compound 17e from this series was identified as a potent inhibitor, significantly affecting Class I PI3Ks and mTOR at low nanomolar levels. researchgate.net These findings underscore the potential of the quinoline scaffold in developing effective dual PI3K/mTOR inhibitors for cancer therapy. rsc.orgresearchgate.net

Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density and low-density lipoproteins (VLDL and LDL), and its inhibition is a therapeutic strategy to raise HDL cholesterol levels. nih.govnih.govwikipedia.org

A series of novel quinoline-3-carboxamide derivatives were designed and synthesized as CETP inhibitors. nih.govnih.gov All synthesized compounds exhibited activity against CETP. nih.govnih.gov Notably, compounds 24 (a p-tolyl amide) and 26 (a t-butyl substituted amide) showed the most potent activity, with an inhibitory rate of 80.1%, which is comparable to the positive control, dalcetrapib. nih.gov The structure-activity relationship studies indicated that substitutions at the 6 and 7 positions of the quinoline-3-carboxamide scaffold were crucial for the inhibitory activity. nih.gov Specifically, compounds with 6-benzyloxy-7-methoxy groups demonstrated enhanced CETP inhibitory potency. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid secretion. drugs.comwikipedia.orgnih.gov CA inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. drugs.comwikipedia.org

The search results indicate that sulfonamide derivatives are a major class of carbonic anhydrase inhibitors. nih.govyoutube.com While there is no direct mention of this compound derivatives as CA inhibitors, the general principle of incorporating specific pharmacophores onto a core scaffold is relevant. For instance, benzenesulfonamides incorporating carboxamido linkers have been investigated as CAIs. nih.gov This suggests a potential avenue for future research, where the this compound scaffold could be functionalized with sulfonamide moieties to explore their CA inhibitory activity.

Histone Deacetylase 4 (HDAC4) Modulation

Quinoline-3-carboxamide derivatives have been identified as potent modulators of Histone Deacetylase 4 (HDAC4), a key enzyme involved in transcriptional regulation and cellular signaling pathways. Tasquinimod, a prominent second-generation quinoline-3-carboxamide, functions as an allosteric modulator of HDAC4. nih.govnih.gov This interaction prevents the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn disrupts the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govnih.gov These signaling pathways are crucial for the adaptive survival of cancer cells within the challenging tumor microenvironment. nih.govnih.gov

Recognizing the therapeutic potential of HDAC4 inhibition, researchers have sought to develop next-generation quinoline-3-carboxamide analogs with improved efficacy and reduced off-target effects. One such effort led to the identification of ESATA-20, a third-generation derivative. nih.gov This compound was developed through the screening of a library of Tasquinimod analogs with the goal of maximizing on-target HDAC4 inhibition while minimizing off-target binding to the Aryl Hydrocarbon Receptor (AHR). nih.gov ESATA-20 demonstrated a significantly improved therapeutic index, exhibiting approximately 10-fold lower AHR agonism and over 5-fold greater potency against prostate cancer patient-derived xenografts compared to its predecessor. nih.gov This enhanced profile nominates ESATA-20 as a promising candidate for further clinical development. nih.govnih.gov

Table 1: HDAC4 Modulatory Activity of Quinoline-3-carboxamide Derivatives

Compound Mechanism of Action Key Findings
Tasquinimod Allosteric modulator of HDAC4, preventing the formation of the HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov Disrupts HIF-1α transcriptional activation and represses MEF-2 target genes. nih.govnih.gov
ESATA-20 Retains on-target HDAC4 inhibition with reduced off-target AHR agonism. nih.gov ~10-fold lower AHR agonism and >5-fold greater potency against prostate cancer xenografts compared to Tasquinimod. nih.gov

Immunomodulatory Effects

The immunomodulatory properties of quinoline-3-carboxamide derivatives have been a subject of significant investigation. Linomide (Roquinimex), a first-generation quinoline-3-carboxamide, demonstrated robust efficacy in preclinical models through its anti-angiogenic, anti-metastatic, and immunomodulatory activities. nih.gov However, its clinical development was halted due to a pro-inflammatory response observed in phase III trials. nih.gov

Subsequent research has focused on understanding and refining the immunomodulatory effects of this class of compounds. Laquinimod, another analog, along with Linomide, are known Aryl Hydrocarbon Receptor (AHR) agonists. nih.gov This agonism leads to downstream effects such as the increased expression of phase I activating enzymes and immune suppression through the upregulation of regulatory T-cells (T-regs). nih.gov Tasquinimod also exhibits AHR agonism, which is considered an off-target effect contributing to unwanted side effects. nih.gov The development of derivatives like ESATA-20, with reduced AHR activity, represents a strategic approach to separate the desired HDAC4-mediated anti-cancer effects from the potentially problematic immunomodulatory actions linked to AHR agonism. nih.gov

Other Noteworthy Biological Activities (e.g., Antimalarial Activity)

Beyond their roles in cancer and immune modulation, quinoline derivatives, including those with an 8-methoxy or 8-hydroxy group, have shown promise in other therapeutic areas, most notably as antimalarial agents. The 8-aminoquinoline (B160924) class of drugs has a broad spectrum of activity against various stages of the malaria parasite's life cycle, including the hepatic schizonts and the latent hypnozoites of Plasmodium vivax and P. ovale. nih.gov While distinct from the 3-carboxamide series, the quinoline core is a well-established pharmacophore for antimalarial drug development.

Research into hybrid molecules has explored the potential of combining the quinoline scaffold with other active moieties. For instance, hybrid compounds containing an 8-aminoquinoline linked to 1,2,4-trioxane (B1259687) or 1,2,4,5-tetraoxane have been synthesized and shown to be effective against both the exoerythrocytic and erythrocytic forms of malaria parasites. nih.gov Specifically, a hybrid with an amide linker between the two moieties demonstrated the ability to clear blood-stage P. berghei infection in vivo. nih.gov Furthermore, derivatives of 8-hydroxyquinoline have exhibited good antimalarial activity, with some compounds showing IC50 values comparable to the standard drug chloroquine. nih.gov The electronegativity of the quinoline scaffold is believed to enhance the antimalarial activity of these compounds. nih.gov

Table 2: Antimalarial Activity of Quinoline Derivatives

Compound Type Target/Mechanism Key Findings
8-Aminoquinolines Broad activity against asexual and sexual blood stages, hepatic schizonts, and hypnozoites. nih.gov Effective against latent forms of P. vivax and P. ovale. nih.gov
8-Aminoquinoline-tetraoxane hybrids Effective against exoerythrocytic and erythrocytic forms of malaria parasites. nih.gov An amide-linked hybrid cleared blood-stage P. berghei infection in vivo. nih.gov
8-Hydroxyquinoline derivatives Inhibition of parasite growth. Showed good antimalarial activity with IC50 values comparable to chloroquine. nih.gov

Mechanism of Action Elucidation and Target Identification

Molecular Target Engagement Studies

Research into the molecular interactions of quinoline-3-carboxamide (B1254982) derivatives has identified key binding affinities. For instance, the analogue Tasquinimod (B611174) demonstrates a significant, zinc-dependent, and saturable 1:1 binding to full-length HDAC4 protein with a dissociation constant (KD) of 4.9 +/− 1.4 μM. nih.gov This interaction is crucial as it is more than 25-fold stronger than that of its predecessor, Linomide, correlating with its enhanced anti-tumor efficacy. nih.gov Tasquinimod acts as an allosteric inhibitor of HDAC4, preventing the formation of the HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov

Molecular modeling has further affirmed the high binding affinity of a novel 8-methoxycoumarin-3-carboxamide analogue (compound 5) to the active cavity of the β-tubulin protein, suggesting a direct mechanistic involvement in microtubule disruption. nih.gov The carboxamide group at the 3-position is considered critical for target engagement, as its replacement often leads to a loss of activity.

Below is a table summarizing the binding affinities of related compounds:

Table 1: Molecular Target Binding Affinity
Compound Target Protein Binding Affinity (KD) Notes
Tasquinimod HDAC4 4.9 +/− 1.4 μM Zinc-dependent, allosteric binding
Linomide HDAC4 >30 μM Binds only 10-15% of immobilized protein

Cellular Pathway Modulation

The engagement of 8-Methoxyquinoline-3-carboxamide and its derivatives with their molecular targets initiates a cascade of events that modulate various cellular pathways, ultimately leading to anticancer effects.

Flow cytometric analysis has shown that certain 8-methoxycoumarin-3-carboxamide analogues can induce cell cycle arrest. researchgate.net For example, a potent analogue, referred to as compound 5, was found to arrest liver cancer (HepG2) cells in the G2/M and pre-G1 phases, indicating a disruption of the normal cell division cycle. nih.gov Similarly, other novel 8-nitro quinoline-thiosemicarbazone analogues have been demonstrated to induce cell cycle arrest in both the G1/S and G2/M phases in breast cancer cells. researchgate.net

A key mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a pivotal step in this process. nih.gov Studies have shown a significant increase in active Caspase-3/7 levels in HepG2 cells treated with compound 5, a novel 8-methoxycoumarin-3-carboxamide, confirming its potent ability to induce apoptosis. nih.gov This is further supported by Annexin V-FITC/PI screening, which showed apoptosis induction without significant necrosis. nih.gov Caspase-8 is an apical enzyme that initiates the extrinsic apoptotic pathway, and its activation can lead to the processing of effector caspases like caspase-3. mdpi.com

A significant finding is the ability of 8-methoxycoumarin-3-carboxamide analogues to inhibit the polymerization of β-tubulin. researchgate.net In HepG2 cells treated with compound 5, a threefold reduction in β-tubulin polymerization was observed. nih.gov This disruption of microtubule dynamics is a well-established anticancer strategy, as it interferes with cell division and structure. researchgate.net Molecular docking studies have suggested that these compounds can interact directly with the colchicine (B1669291) binding site of β-tubulin. biorxiv.org

Quinoline-3-carboxamides (B1200007), such as Tasquinimod, have been shown to disrupt the transcriptional activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov Under hypoxic conditions typical of the tumor microenvironment, HIF-1α plays a crucial role in tumor cell adaptation and survival. nih.gov By preventing the formation of the HDAC4/NCoR1/HDAC3 complex, Tasquinimod effectively disrupts HIF-1α transcriptional activation. nih.gov

In addition to disrupting HIF-1α, Tasquinimod also represses Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govnih.gov MEF-2 is involved in adaptive survival signaling within the compromised tumor microenvironment. The ability of Tasquinimod to allosterically inhibit HDAC4, which has a repressive MEF-2 binding subdomain, contributes to its on-target anti-cancer effects. nih.gov

Table 2: Cellular Pathway Modulation by this compound Analogues

Cellular Pathway Effect Compound Analogue Example Cell Line
Cell Cycle Arrest at G2/M and pre-G1 phases Compound 5 (8-methoxycoumarin-3-carboxamide) HepG2
Apoptosis Induction via Caspase-3/7 activation Compound 5 (8-methoxycoumarin-3-carboxamide) HepG2
β-Tubulin Polymerization Inhibition Compound 5 (8-methoxycoumarin-3-carboxamide) HepG2
HIF-1α Signaling Disruption of transcriptional activation Tasquinimod Prostate Cancer
MEF-2 Signaling Repression of target genes Tasquinimod Prostate Cancer

Investigation of Drug Resistance Reversal Mechanisms of this compound

Extensive research into the chemical compound "this compound" and its specific role in the reversal of drug resistance has yielded no direct scientific literature or published studies. Searches for this particular compound in relation to mechanisms of drug resistance, including its potential interaction with P-glycoprotein (P-gp) or ABCG2, have not provided any specific data.

While the broader class of quinoline (B57606) derivatives has been a subject of investigation for overcoming multidrug resistance (MDR) in cancer therapy, with some analogues showing activity as inhibitors of efflux pumps like P-gp, specific research findings on "this compound" are not available in the current body of scientific literature. Studies on related but distinct molecules, such as certain 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline-5-carboxamide derivatives, have been conducted in the context of anticancer and antimicrobial activities, but this information does not directly address the drug resistance reversal mechanisms of the specified compound.

Therefore, due to the absence of research focused on "this compound" for this particular biological activity, a detailed analysis of its mechanisms in drug resistance reversal, including research findings and data tables, cannot be provided.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substitutions on the Quinoline (B57606) Ring System

The substitution pattern on the fused benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold is a critical determinant of biological activity. mdpi.com Small changes, such as the addition of functional groups, can significantly alter a molecule's properties, including its solubility, stability, and affinity for specific protein targets. mdpi.com

The methoxy (B1213986) group at the 8-position of the quinoline ring plays a significant role in the biological activity of several quinoline derivatives. For instance, in the context of fluoroquinolone antibacterials, the 8-methoxy group of gatifloxacin (B573) contributes to its potency against Streptococcus pneumoniae. nih.govresearchgate.net In the realm of anticancer agents, the presence and position of methoxy groups can influence activity. For example, docking studies of certain 4-aminoquinoline-3-carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that the incorporation of fluorine and methoxy substitutions can tune the conformation of the molecule, potentially leading to improved potency. acs.org Specifically, the alteration of the dihedral angle between the quinoline and indazole rings was observed in a potent compound bearing these substitutions. acs.org

Substitutions at various other positions on the quinoline ring have been systematically investigated to build a comprehensive SAR profile.

Position 2: The introduction of a substituent at the 2-position of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives has been shown to be unfavorable for affinity towards the CB2 cannabinoid receptor, leading to a drastic reduction in binding. ucl.ac.be

Position 4: The nature of the substituent at position 4 is crucial. For instance, in a series of BTK inhibitors, a 4-amino group was found to be important for ligand binding, as its replacement with a 4-hydroxy group resulted in a dramatic loss of inhibitory activity. acs.org

Position 5: The 5-position appears to tolerate steric bulk better than the 6-position, particularly when the N-carboxamide position is substituted with larger ligands. acs.org In the case of tasquinimod (B611174), a second-generation quinoline-3-carboxamide (B1254982), a methoxy group at the 5-position, along with other modifications, is thought to be responsible for its anti-angiogenic activity and lack of pro-inflammatory effects. dovepress.com A 5-fluoro substitution on the quinoline ring of 4-aminoquinoline-3-carboxamide derivatives resulted in a six-fold increase in potency as BTK inhibitors. acs.org

Position 6: Substitution at the 6-position has been shown to affect biological activity, though it may be less tolerant to steric hindrance compared to the 5-position. acs.org In a series of quinoline-3-carboxamide derivatives evaluated as cholesteryl ester transfer protein (CETP) inhibitors, compounds with a 6-phenyl group were less active than those with a 6-benzyloxy-7-methoxy substitution. mdpi.com Furthermore, a dramatic loss of activity was observed in N-ethylated compounds when the quinoline moiety was substituted at the 6-position. acs.org

Position 7: In the context of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2 receptor ligands, substitution at the 7-position with a chlorine atom was found to be more favorable than at the 6-position, leading to increased affinity. ucl.ac.be For example, a 7-chloro derivative showed significantly higher affinity compared to its 6-chloro counterpart. ucl.ac.be In another study, compounds with a 6-benzyloxy-7-methoxy substitution pattern exhibited potent CETP inhibitory activity, suggesting that bulky groups at these positions can be well-accommodated in the hydrophobic cavity of the target protein. mdpi.com

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity

Position Substituent Compound Class Biological Target/Activity Effect on Activity Reference
2 Various 4-Oxo-1,4-dihydroquinoline-3-carboxamides CB2 Receptor Drastic reduction in affinity ucl.ac.be
4 NH₂ vs. OH 4-Aminoquinoline-3-carboxamides BTK NH₂ crucial for binding acs.org
5 Methoxy Tasquinimod Anti-angiogenic Contributes to activity dovepress.com
5 Fluoro 4-Aminoquinoline-3-carboxamides BTK 6-fold increase in potency acs.org
6 Phenyl vs. Benzyloxy-7-methoxy Quinoline-3-carboxamides (B1200007) CETP Benzyloxy-7-methoxy more potent mdpi.com

Modifications of the Carboxamide Moiety

The carboxamide group at the 3-position is a key feature of this compound class and is amenable to various modifications to fine-tune activity.

The substituents on the amide nitrogen (N-substituents) significantly influence the biological profile of quinoline-3-carboxamides.

In a series of CETP inhibitors, compounds with a substituted aryl group on the 3-carboxamide nitrogen showed higher potency than their corresponding alkyl analogs. mdpi.com For example, N-(4-methoxyphenyl) and N-cyclopropyl derivatives were synthesized and evaluated. mdpi.com Similarly, for 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives acting as CB2 receptor agonists, the nature of the N-substituent was critical. ucl.ac.be While adamantyl-carboxamido substituents led to the best affinity, aromatic moieties on the amide resulted in decreased, albeit still notable, affinity. ucl.ac.be Further studies on this scaffold showed that N-substituents like 2-phenylethyl and (-)-1-phenylethyl led to a marked decrease in affinity compared to n-pentyl analogs. ucl.ac.be

The pro-inflammatory activity of the first-generation quinoline-3-carboxamide, roquinimex, was attributed to demethylation at the carboxamide side chain nitrogen, which produced highly planar and pro-inflammatory metabolites. dovepress.com This led to the development of second-generation compounds designed to restrict the formation of such planar metabolites. dovepress.com

Scaffold Hopping and Bioisosteric Replacements in Quinoline-3-carboxamide Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. researchgate.net In the context of quinoline-3-carboxamides, these approaches have been employed to explore new chemical space and optimize drug-like properties.

For instance, a structure-hopping strategy was used to discover a novel series of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible BTK inhibitors. acs.org This approach led to analogs with significantly improved aqueous solubility compared to the initial cinnoline (B1195905) scaffold. acs.org Similarly, in the development of dopamine (B1211576) D3 receptor antagonists, the quinoline-3-carboxamide moiety was explored as a replacement for other aromatic systems, leading to compounds with improved D3 receptor binding affinity. nih.gov

Bioisosteric replacement of the quinoline core itself has also been a subject of investigation. For example, quinazolin-4(3H)-one fragments, which are bioisosteres of the quinoline system, have been identified as effective fragments for inhibiting certain enzymes. nih.gov

Ligand Efficiency and Drug-Likeness Considerations

In modern drug discovery, it is not enough for a compound to be potent; it must also possess favorable physicochemical properties, often referred to as "drug-likeness." Ligand efficiency (LE) is a metric that relates the potency of a compound to its size (number of heavy atoms) and is a useful tool for optimizing leads. escholarship.orgnih.gov

For quinoline-3-carboxamide derivatives, considerations of drug-likeness are paramount. For example, in the development of Tankyrase 1 (TNKS1) inhibitors, compounds were designed to comply with Lipinski's and Veber's rules for oral bioavailability. nih.gov The identified inhibitors exhibited high ligand efficiencies, with values as high as 0.51. nih.gov Similarly, in the development of antihypertensive agents, identified lead compounds were evaluated for their drug-likeness properties and ligand efficiency metrics. researchgate.net The goal is to identify compounds that are not only potent but also have a good balance of properties that will make them suitable for further development as therapeutic agents.

Table 2: Compound Names Mentioned in the Article

Compound Name
8-Methoxyquinoline-3-carboxamide
Gatifloxacin
Tasquinimod
Roquinimex
N-(4-methoxyphenyl)-2-methyl-6-(p-tolyl) quinoline-3-carboxamide

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 8-methoxyquinoline (B1362559), QSAR analyses have been successfully employed to predict their inhibitory activities and guide the design of more potent agents.

A QSAR study on a series of 8-methoxy quinoline (B57606) derivatives as inhibitors of the H37RV strain of Mycobacterium tuberculosis demonstrated that their inhibitory activity could be effectively explained by the physicochemical parameters of the molecules. sphinxsai.com In such studies, a range of descriptors are calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic distribution, and thermodynamic properties.

The process involves building a dataset where the biological activity (e.g., inhibitory concentration) is the dependent variable and the calculated molecular descriptors are the independent variables. sphinxsai.com Using statistical methods like multiple linear regression (MLR), a model is generated that best describes the relationship. The statistical quality of the QSAR model is assessed using parameters like the squared correlation coefficient (r²), which indicates the goodness of fit. sphinxsai.com The analysis revealed that structural, thermodynamic, and electrotopological parameters were crucial for the antitubercular activity of these compounds, providing key insights for designing new, more effective agents. sphinxsai.com

Table 1: Key Descriptor Types in QSAR Analysis of Quinoline Derivatives

Descriptor Category Description Relevance to Activity
Structural Describes the size, shape, and branching of the molecule. Influences how the molecule fits into a receptor's binding site.
Thermodynamic Includes properties like heat of formation and total energy. Relates to the stability of the molecule and its interactions.

| Electrotopological | Encodes information about the electronic and topological state of atoms. | Important for understanding non-covalent interactions with the target. |

These models can be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process and reducing the need for extensive initial synthesis and testing. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action of drug candidates like 8-methoxyquinoline-3-carboxamide derivatives by visualizing their interactions with the amino acid residues in the active site of a biological target. physchemres.org

Studies on quinoline-3-carboxamides (B1200007) have utilized molecular docking to investigate their binding modes with various protein kinases, which are important targets in cancer therapy. mdpi.com For instance, these compounds have been docked into the ATP-binding site of kinases such as Ataxia Telangiectasia Mutated (ATM), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs). mdpi.com The quinoline nitrogen is often observed to form a key hydrogen bond with the hinge region of the kinase, mimicking the interaction of the native ATP ligand. mdpi.com

The docking results provide a detailed picture of the intermolecular interactions, such as:

Hydrogen Bonds: Crucial for affinity and specificity. For example, the carbonyl group in the carboxamide moiety can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring often engages in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations allow for a comparison of binding affinities and poses across a series of analogues, helping to explain why certain substitutions enhance biological activity while others diminish it. mdpi.comnih.gov This information is invaluable for structure-based drug design, guiding the modification of the lead compound to achieve better potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes of both the ligand and the protein over time.

For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been performed to validate the stability of the binding poses predicted by docking. mdpi.com In a typical setup, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules with ions) and the system's evolution is simulated for a set period, often on the nanosecond scale. mdpi.com

Key insights from MD simulations include:

Stability of Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, researchers can assess whether the ligand remains stably bound in the predicted orientation. mdpi.com

Interaction Persistence: MD simulations can track the persistence of key interactions, like hydrogen bonds, observed in the docking study. This helps to confirm which interactions are most critical for stable binding.

Conformational Flexibility: The simulation reveals the flexibility of different regions of the protein upon ligand binding and the conformational preferences of the ligand within the active site.

A study on a quinoline-3-carboxamide inhibitor bound to various kinases performed 100-nanosecond simulations using the CHARMM36 force field. The analysis confirmed that the secondary structure of the protein remained stable throughout the simulation, indicating a stable and persistent binding of the inhibitor. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. osti.gov Methods like Density Functional Theory (DFT) are employed to calculate a wide range of molecular properties for compounds like this compound, providing deep insights into their intrinsic reactivity and behavior. nih.gov

These calculations can determine several key parameters:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding electrostatic interactions with a biological target.

Chemical Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to quantify the molecule's reactivity. nih.gov

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

For quinoline derivatives, DFT calculations have been used to determine their electrical properties, providing a theoretical basis for their observed biological activities. nih.gov The precise calculation of these electronic features helps to rationalize the structure-activity relationships observed experimentally and in other modeling studies. osti.govnih.gov

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a compound like this compound is identified as a hit, its structure can be used as a starting point for virtual screening campaigns to find novel analogues with improved properties.

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, docking can be used to screen large compound databases (like the ZINC database) against the target's binding site. mdpi.com Compounds are ranked based on their predicted binding affinity and interaction patterns.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of a known active ligand is used. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), is created based on the active compound. mdpi.com This model is then used as a 3D query to search for molecules in a database that possess the same features in a similar spatial arrangement.

The goal of virtual screening is to enrich the selection of compounds for experimental testing, thereby increasing the hit rate and reducing the time and cost associated with finding new drug candidates. mdpi.com By starting with the this compound scaffold, researchers can explore a vast chemical space to discover novel derivatives with potentially enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Adenosine triphosphate (ATP)
Phenylalanine
Tyrosine

Preclinical Pharmacological Research

In Vitro Pharmacological Assays (Cell-based and Enzyme-based)

The in vitro activity of quinoline-3-carboxamide (B1254982) derivatives has been investigated across a variety of cell-based and enzyme-based assays to elucidate their mechanism of action and potential therapeutic applications. While specific data for 8-methoxyquinoline-3-carboxamide is limited in publicly available literature, extensive research on closely related analogs provides significant insights into the potential biological activities of this chemical scaffold.

Structurally similar compounds, such as 8-methoxycoumarin-3-carboxamides, have demonstrated significant antiproliferative effects. For instance, a novel series of 8-methoxycoumarin-3-carboxamides was evaluated for its anticancer activity against HepG2 liver cancer cells. One of the lead compounds exhibited potent antiproliferative activity with an IC50 value of 0.9 µM, which was more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM). Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M and pre-G1 phases and triggered apoptosis through the activation of caspase-3/7. Furthermore, it was found to substantially inhibit β-tubulin polymerization in HepG2 cells. nih.govnih.gov

Another related class of compounds, quinoline-3-carboxamide derivatives, has been identified as inhibitors of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key player in the DNA damage response pathway. Several synthesized derivatives displayed promising cytotoxicity against cancer cell lines such as HCT116, MDA-MB-468, and MDA-MB-231. Western blot analysis confirmed the downregulation of ATM in treated cells, suggesting a potential mechanism for their anticancer effects. nih.gov

The broader family of quinoline-3-carboxamides (B1200007) has been associated with a range of biological activities, including immunomodulatory, anti-tumor, anti-metastatic, and anti-angiogenic effects. researchgate.net For example, the quinoline-3-carboxamide Tasquinimod (B611174) acts by allosterically binding to HDAC4, which disrupts the formation of the HDAC4/NCoR1/HDAC3 complex and subsequently inhibits HIF-1α transcriptional activation. nih.gov

Furthermore, derivatives of 4-oxoquinoline-3-carboxamide have been evaluated for their anticancer potential. Certain derivatives exhibited significant cytotoxic activity against gastric cancer cell lines while showing no activity against normal cell lines, indicating a degree of selectivity. researchgate.net

The table below summarizes the in vitro activities of various quinoline-3-carboxamide analogs and related structures.

Compound ClassAssay TypeCell Line/TargetKey FindingsReference
8-Methoxycoumarin-3-carboxamidesAntiproliferative AssayHepG2 (Liver Cancer)Potent activity (IC50 = 0.9 µM); induced apoptosis and cell cycle arrest. nih.govnih.gov
8-Methoxycoumarin-3-carboxamidesEnzyme Assayβ-tubulinSubstantial inhibition of polymerization. nih.govnih.gov
Quinoline-3-carboxamide DerivativesCytotoxicity AssayHCT116, MDA-MB-468, MDA-MB-231Promising cytotoxicity. nih.gov
Quinoline-3-carboxamide DerivativesWestern BlotCancer cell linesDownregulation of ATM kinase. nih.gov
4-Oxoquinoline-3-carboxamide DerivativesCytotoxicity AssayGastric Cancer Cell LinesSignificant and selective cytotoxic activity. researchgate.net
Quinoline-3-carboxamide (Tasquinimod)Binding AssayHDAC4Allosteric binding, disrupting HDAC4/NCoR1/HDAC3 complex. nih.gov
8-Methoxyquinoline-5-carboxamidesEnzyme AssayPhosphodiesterase type 4 (PDE4)Potent inhibitors. nih.gov
Quinoline (B57606) Carboxamide DerivativesCa2+ Mobilization Assayh-P2X7R-MCF-7 cellsPotent and selective antagonists of the P2X7 receptor. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Disease Models, Xenografts)

For instance, the quinoline-3-carboxamide, Linomide (Roquinimex), has demonstrated anti-tumor activity in vivo, which has been partly attributed to its anti-angiogenic properties. In a study using a hamster model with implanted pancreatic islets, Linomide was shown to suppress neovascularization by delaying its onset and reducing the proliferation rate of capillary endothelium. researchgate.net

More advanced analogs, such as Tasquinimod, have undergone extensive preclinical testing. In mouse xenograft models of human prostate cancer, Tasquinimod has shown the ability to inhibit tumor growth and metastasis. researchgate.net These effects are thought to be mediated through the disruption of the tumor microenvironment, including inhibition of angiogenesis and modulation of immune cell function. researchgate.net

Another study on a quinoline-4-carboxamide derivative with antimalarial activity demonstrated excellent oral efficacy in a P. berghei mouse model, with an ED90 of less than 1 mg/kg when administered orally for four days. nih.govacs.orgresearchgate.net This highlights the potential for quinoline carboxamides to be effective in infectious disease models as well.

The table below presents a summary of in vivo efficacy studies for related quinoline carboxamide compounds.

CompoundAnimal ModelDisease/ConditionKey Efficacy FindingsReference
LinomideHamster, pancreatic islet implantationAngiogenesisSuppression of neovascularization. researchgate.net
TasquinimodMouse xenograftProstate CancerInhibition of tumor growth and metastasis. researchgate.net
Quinoline-4-carboxamide derivativeP. berghei infected mouseMalariaExcellent oral efficacy (ED90 < 1 mg/kg). nih.govacs.orgresearchgate.net
Copper 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide complexAthymic nu/nu mice with Luc-PC3 cellsProstate CancerSignificant inhibition of tumor growth. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Models

The study of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its mechanism of action in a physiological context.

Pharmacokinetic studies of quinoline-3-carboxamide derivatives in various preclinical species have been conducted. For example, the metabolism of a series of quinoline-3-carboxamide derivatives was assessed in liver microsomes from different species, revealing that they are metabolized by cytochrome P450 enzymes. These in vitro studies predicted low clearance and high exposure of the parent compounds in mice, which was subsequently confirmed by in vivo pharmacokinetic analysis. researchgate.net The therapeutic effect observed in an acute experimental autoimmune encephalomyelitis (EAE) mouse model for these compounds was linked to the high exposure of the parent compound rather than the formation of active metabolites. researchgate.net

In a study of a quinoline-4-carboxamide derivative with antimalarial activity, an in vivo pharmacokinetic study in mice revealed low clearance and a moderate volume of distribution, leading to a good half-life. However, the oral bioavailability was noted to be poor in this specific case. nih.govacs.org

Pharmacodynamic assessments are often integrated with pharmacokinetic data to establish a PK/PD relationship, which helps in optimizing dosing regimens. For quinoline-3-carboxamides like Tasquinimod, pharmacodynamic markers could include the modulation of specific cytokines or the inhibition of angiogenesis markers in response to drug administration.

The following table summarizes available pharmacokinetic data for related quinoline carboxamide compounds.

Compound/ClassSpeciesKey Pharmacokinetic ParametersKey Pharmacodynamic FindingsReference
Quinoline-3-carboxamide derivativesMouseLow clearance, high exposure.Therapeutic effect in EAE model dependent on parent compound exposure. researchgate.net
Quinoline-4-carboxamide derivativeMouseLow clearance, moderate volume of distribution, good half-life, poor oral bioavailability.Not specified in the provided context. nih.govacs.org
LinomideHamsterFast elimination (half-life of 2.6 +/- 0.2 h).Inhibition of angiogenesis. researchgate.net

Analytical and Spectroscopic Characterization of Novel 8 Methoxyquinoline 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 8-methoxyquinoline-3-carboxamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular skeleton and substituent positions.

In ¹H NMR spectra of these derivatives, the protons on the quinoline (B57606) core exhibit characteristic chemical shifts. For instance, in a related derivative, 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide, the proton at the C-2 position (H-2) of the quinoline ring appears as a singlet at approximately δ 8.78 ppm. The methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet, typically appearing around δ 3.7-4.0 ppm. The protons of the carboxamide group (-CONH₂) present as broad signals, and their chemical shift can be influenced by solvent and concentration.

Substituent effects play a significant role in the observed chemical shifts. The anisotropic shielding by the aromatic quinoline system can cause notable shifts in nearby protons. For example, in certain 8-aminoquinoline (B160924) amides, the aminoquinoline moiety can orient itself over other parts of the molecule, shielding specific protons and causing upfield shifts in their signals. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for an 8-Methoxyquinoline (B1362559) Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 (Quinoline) 8.78 Singlet (s)
H-5 (Quinoline) 7.74 Singlet (s)
-OCH₃ 3.72 Singlet (s)

Data for 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide, a related derivative.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of synthesized compounds and providing insights into their fragmentation patterns. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), chemists can verify that the target molecule has been successfully formed. The parent compound, this compound, has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol . labshake.com In mass spectra, this would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 203.2.

For derivatives, the observed mass confirms the addition of specific substituents. A derivative such as 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide shows a corresponding [M+H]⁺ peak at m/z 434.97, confirming its more complex structure.

Studies on the fragmentation of related methoxyquinolines reveal interesting patterns. 8-methoxyquinoline, for example, undergoes a unique fragmentation process involving the loss of all three methyl hydrogens. researchgate.net The 3-methoxy isomer can exhibit an unusual single-step loss of 43 mass units from the molecular ion. researchgate.net Analysis of these fragmentation pathways helps to confirm the substitution pattern on the quinoline ring.

Table 2: Molecular Weight and Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Ion (m/z)
This compound C₁₁H₁₀N₂O₂ 202.21 ~203.2 [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides clear evidence for the presence of the amide and methoxy groups.

The carboxamide group gives rise to several characteristic absorption bands. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration, known as the Amide I band, is a very strong and sharp absorption that occurs around 1680-1650 cm⁻¹. mdpi.com

Other significant bands include the aromatic C=C stretching vibrations from the quinoline ring, which are found in the 1620-1570 cm⁻¹ range. mdpi.com The C-O stretching of the aryl ether in the methoxy group results in a strong band in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Amide (-NH₂) N-H Stretch 3400 - 3200 Medium-Strong
Amide (C=O) C=O Stretch (Amide I) 1680 - 1650 Strong
Aromatic Ring C=C Stretch 1620 - 1570 Medium-Variable

X-ray Crystallography for Solid-State Structure Determination

When suitable single crystals can be grown, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

For a related derivative, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, X-ray analysis revealed a monoclinic crystal system and showed that the quinoline fused-ring system is nearly planar. nih.govnih.gov Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In other complex quinoline amides, crystallographic analysis has shown how the amide substituent orients itself relative to the quinoline core, which can influence the molecule's biological activity. mdpi.com

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Quinoline

Parameter Value
Compound 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Chemical Formula C₁₁H₈ClNO₂
Crystal System Monoclinic
Unit Cell Dimensions a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, β = 104.802°
Volume (V) 968.36 ų
Molecules per Unit Cell (Z) 4

Data from a structurally similar compound to illustrate typical crystallographic parameters. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound derivatives and for their purification.

Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of the final product. A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure sharp peak shapes. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, with purities often exceeding 95% for well-synthesized compounds. HPLC is also used to determine physicochemical properties like lipophilicity, which is a critical parameter for drug candidates. nih.gov The choice of stationary phase is critical; for quinoline-based compounds, mixed-mode columns that allow for both reversed-phase and ion-exchange interactions can offer significantly better retention and resolution compared to standard C18 columns. sielc.com

Table 5: Example HPLC Method Parameters for Purity Analysis

Parameter Description
Technique Reversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 or Mixed-Mode (e.g., Primesep)
Mobile Phase Acetonitrile / Water gradient with 0.1% Formic Acid
Detection UV at 200 nm or Mass Spectrometry (LC-MS)

Emerging Research Applications and Potential Therapeutic Relevance

Role in Targeted Cancer Therapies

The quest for more effective and selective cancer treatments has led researchers to investigate novel chemical entities that can interfere with specific molecular pathways essential for tumor growth and survival. Derivatives of the quinoline (B57606) and coumarin (B35378) scaffolds are at the forefront of this research.

Recent studies have highlighted the potent anticancer properties of compounds structurally similar to 8-Methoxyquinoline-3-carboxamide. For instance, a series of 8-methoxycoumarin-3-carboxamides, which share a similar methoxy-substituted bicyclic core, have demonstrated significant antiproliferative activity against liver cancer cells. nih.govresearchgate.net One particular derivative, designated as compound 5 in a 2023 study, exhibited a very potent effect against the HepG2 liver cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.9 µM. This was notably more potent than the established anticancer agent staurosporine (B1682477) (IC50 = 8.4 µM) and showed minimal impact on normal cells. nih.govresearchgate.net

The mechanism of action for these related compounds appears to be multifaceted. Research indicates they can induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells. nih.gov This is achieved by targeting at least two key cellular components:

β-tubulin polymerization: The compounds can disrupt the dynamics of microtubules, which are crucial for cell division and structure. By binding to tubulin, they inhibit its polymerization, leading to cell cycle arrest and apoptosis. nih.gov

Caspase-3/7 Activation: Treatment with these compounds leads to a significant increase in the activity of caspase-3 and caspase-7, which are pivotal executioner enzymes in the apoptotic pathway. nih.gov

Furthermore, the broader class of quinoline-3-carboxamides (B1200007) is being explored for its ability to inhibit key signaling molecules in the DNA Damage Response (DDR) pathway, such as the ATM kinase. researchgate.net Inhibiting these kinases can make cancer cells more susceptible to radiation and other DNA-damaging therapies. researchgate.net These findings collectively suggest that this compound is a promising candidate for development as a targeted cancer therapy, warranting further investigation into its specific mechanisms and efficacy.

Table 1: Antiproliferative Activity of 8-Methoxycoumarin-3-carboxamide Derivatives against HepG2 Liver Cancer Cells

Compound Description IC50 (µM) vs. HepG2 Cells
Compound 4 8-methoxycoumarin-3-carboxamide 17.2 ± 1.05
Compound 5 Derivative of Compound 4 0.9
Compound 6 Acetyl derivative of Compound 4 2.3
Staurosporine Reference Anticancer Drug 8.4

Data sourced from a 2023 study on coumarin-based anticancer agents. nih.gov

Development of Novel Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. The 8-hydroxyquinoline (B1678124) scaffold, the parent structure of this compound, is a well-known privileged structure in medicinal chemistry with established antibacterial and antifungal activities. nih.govmdpi.com

Derivatives of 8-hydroxyquinoline have shown potent bactericidal effects against a range of pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research into the structure-activity relationship of this class has shown that small substitutions on the quinoline ring can significantly influence potency. nih.gov

While direct studies on the 3-carboxamide isomer are limited, extensive research on the closely related 8-methoxyquinoline-2-carboxamide (B13116470) derivatives has yielded promising results. A series of these compounds, incorporating a 1,3,4-thiadiazole (B1197879) moiety, was synthesized and evaluated for antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net The results showed that some of these novel compounds displayed moderate to good antibacterial efficacy when compared to the reference drug Chloromycin. researchgate.netnih.govresearchgate.net This indicates that the 8-methoxyquinoline (B1362559) core is a viable platform for developing new antibiotics.

The broader 8-hydroxyquinoline class has also been investigated for antifungal applications. For example, 8-hydroxyquinoline-7-carboxamide derivatives have been patented for use as antifungal agents, active against species like Candida albicans and Aspergillus niger. google.com Other derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the scaffold's versatility. tandfonline.com Given the potent and broad-spectrum antimicrobial activity of its close relatives, this compound stands out as a strong candidate for further development in the fight against infectious diseases. rsc.orgnih.govnih.gov

Table 2: Antibacterial Activity of Selected 8-Methoxyquinoline-2-carboxamide Derivatives

Bacterial Strain Compound 6h (MIC, µg/mL) Compound 6g (MIC, µg/mL) Chloromycin (MIC, µg/mL)
Staphylococcus aureus 12.5 25 6.25
Bacillus subtilis 25 50 12.5
Escherichia coli 25 50 12.5
Pseudomonas aeruginosa 50 >50 25

Minimum Inhibitory Concentration (MIC) values for selected compounds containing the 8-methoxyquinoline core. researchgate.net

Therapeutic Potential in Inflammatory and Autoimmune Disorders

Chronic inflammation is a key driver of numerous human diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus (SLE). Compounds that can safely modulate the immune system are of great therapeutic value. The quinoline-3-carboxamide (B1254982) chemical class has been a focal point of such research.

One of the most well-studied compounds in this class is paquinimod (B609837) , a quinoline-3-carboxamide derivative that has shown efficacy in treating various autoimmune diseases in preclinical models. nih.govrevistanefrologia.com Paquinimod's mechanism of action involves binding to the S100A9 protein, which is part of the pro-inflammatory calprotectin (S100A8/S100A9) complex. nih.govrevistanefrologia.com By targeting S100A9, paquinimod can modulate the inflammatory response. Studies have also shown that quinoline-3-carboxamides can influence adaptive immunity by reducing the primary B cell response that is dependent on T cells, which could explain their function in autoimmune conditions without causing general immunosuppression. nih.gov

Furthermore, compounds with a structure very similar to this compound have demonstrated direct anti-inflammatory effects.

Quinoline-3-carboxylic acids have been shown to have impressive anti-inflammatory properties in cellular models, specifically in lipopolysaccharide (LPS)-induced inflammation in macrophages. nih.gov

8-Methoxyquinoline-5-carboxamides , another close structural isomer, were identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 inhibitors are a known class of anti-inflammatory drugs used in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Derivatives of isoquinoline-1-carboxamide have been found to suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the MAPKs/NF-κB signaling pathway, which is central to the inflammatory cascade. mdpi.com

This body of evidence strongly suggests that this compound could possess significant therapeutic potential for treating a range of inflammatory and autoimmune disorders by targeting key proteins and pathways in the immune system.

Application in Neurodegenerative Disease Research (e.g., Metal Chelation)

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and the aggregation of misfolded proteins. A growing body of evidence points to the dysregulation of metal ions (biometals) like copper, zinc, and iron in the brain as a key factor in the pathology of these diseases. nih.govnih.gov This has led to the exploration of metal chelation as a therapeutic strategy.

The 8-hydroxyquinoline (8-HQ) scaffold, from which this compound is derived, is a well-established and highly effective metal chelator. elsevierpure.com Several 8-HQ derivatives have been investigated for their potential to treat neurodegenerative diseases:

Clioquinol (CQ) , an 8-HQ derivative, was advanced to Phase II clinical trials for Alzheimer's disease. It demonstrated an ability to chelate metal ions, reduce the aggregation of amyloid-beta (Aβ) plaques, and improve cognitive outcomes, although its development was halted due to side effects. nih.gov

PBT2 , a second-generation 8-HQ derivative, also showed promise in clinical trials by promoting the degradation of Aβ and reducing the formation of toxic reactive oxygen species. nih.gov

The therapeutic concept is evolving towards creating multi-target-directed ligands (MTDLs) that combine the metal-chelating properties of the 8-HQ core with other beneficial functions. nih.gov Researchers are designing novel 8-HQ derivatives that also possess antioxidant, anti-inflammatory, and enzyme-inhibiting activities. researchgate.netnih.gov For example, 8-hydroxyquinolylnitrones have been developed as multifunctional agents that act as free radical scavengers and biometal chelators, showing neuroprotective properties in cellular models of Parkinson's disease. researchgate.net

Given that the core 8-hydroxyquinoline structure is a potent metal chelator and a proven platform for developing drugs for neurodegenerative diseases, this compound and its future derivatives represent a promising area of research for developing disease-modifying therapies for conditions like Alzheimer's disease. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into the 8-methoxyquinoline (B1362559) core and the broader quinoline-3-carboxamide (B1254982) class has yielded significant insights into their therapeutic potential. While direct studies on 8-Methoxyquinoline-3-carboxamide are nascent, research on closely related analogs provides a strong foundation for its potential applications.

The 8-methoxyquinoline scaffold itself has been shown to possess notable biological properties. For instance, 8-methoxyquinoline has demonstrated potent antifungal activity against various fungal strains, including Aspergillus flavus and Aspergillus niger, as well as antibacterial activity against both Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Salmonella typhi. researchgate.net This inherent bioactivity of the 8-methoxyquinoline moiety suggests that its incorporation into more complex structures, such as the 3-carboxamide derivative, could yield compounds with significant antimicrobial potential.

Furthermore, the quinoline-3-carboxamide structural motif is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of critical cellular targets, including ATM kinase, a key player in the DNA damage response pathway. nih.gov The ability to modulate such fundamental cellular processes highlights the potential for this class of compounds in cancer therapy. Structure-activity relationship (SAR) studies on these derivatives have indicated that the electronic properties of substituents on the quinoline (B57606) ring are crucial for their cytotoxic effects. nih.gov

Research on the closely related 8-methoxyquinoline-2-carboxamide (B13116470) derivatives further underscores the therapeutic promise of this scaffold. Studies have focused on the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole (B1197879) moiety, which have shown moderate to good antibacterial efficacy. researchgate.net This work not only provides synthetic strategies that could be adapted for the 3-carboxamide isomer but also establishes a precedent for the development of potent antibacterial agents based on the 8-methoxyquinoline framework.

Collectively, these findings establish this compound as a compound of significant interest, situated at the intersection of a bioactive core (8-methoxyquinoline) and a therapeutically relevant functional group (quinoline-3-carboxamide).

Unexplored Avenues in this compound Research

Despite the promising foundational data from related compounds, the direct exploration of this compound remains largely uncharted territory, presenting numerous opportunities for future research.

A primary unexplored area is the comprehensive evaluation of the biological activity profile of this compound itself. While its 2-carboxamide (B11827560) counterpart has been assessed for antibacterial properties, the 3-carboxamide isomer warrants a broad screening against a diverse panel of microbial strains, including drug-resistant variants. Furthermore, given the established role of quinoline-3-carboxamides (B1200007) as kinase inhibitors, a thorough investigation into the inhibitory activity of this compound against a range of kinases implicated in cancer and other diseases is a critical next step.

The development of novel synthetic methodologies for this compound and its derivatives is another key area. Efficient and versatile synthetic routes would facilitate the generation of a library of analogs with diverse substitutions on both the quinoline ring and the carboxamide nitrogen. This would enable extensive structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective biological activity.

Furthermore, the exploration of its potential in other therapeutic areas is warranted. The quinoline scaffold is known to exhibit a wide array of pharmacological effects, including antimalarial, antiviral, and anti-inflammatory activities. Investigating the potential of this compound in these domains could uncover novel therapeutic applications.

Finally, the investigation of its physicochemical properties and drug-like characteristics is essential for any potential therapeutic agent. Studies on its solubility, stability, and metabolic profile are crucial for guiding the design of more effective and bioavailable derivatives.

Challenges and Opportunities in Developing this compound-Based Agents

The development of this compound-based therapeutic agents presents both challenges and significant opportunities.

One of the primary challenges lies in achieving target selectivity. The quinoline scaffold is known to interact with multiple biological targets, which can lead to off-target effects. Therefore, careful molecular design and rigorous biological evaluation will be necessary to develop derivatives with high selectivity for the desired therapeutic target, thereby minimizing potential toxicity.

Another challenge is the potential for the emergence of drug resistance , particularly in the context of antimicrobial agents. The development of resistance mechanisms by pathogens is a constant threat, and strategies to circumvent or overcome these mechanisms, such as combination therapies or the design of compounds with novel modes of action, will be crucial.

Despite these challenges, the opportunities are substantial. The modular nature of the this compound scaffold provides a versatile platform for medicinal chemists to fine-tune its properties. The ability to modify the substituents on the quinoline ring and the carboxamide group allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The potential to develop first-in-class inhibitors for novel biological targets represents a significant opportunity. By exploring the largely untapped biological space of this compound, researchers may identify novel mechanisms of action that could lead to the development of groundbreaking therapies for a range of diseases.

Moreover, the established synthetic routes for related quinoline derivatives can be adapted and optimized for the large-scale production of this compound-based drug candidates, facilitating their translation from the laboratory to clinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.